molecular formula C20H26N8O2 B8180699 UCB9608

UCB9608

Cat. No.: B8180699
M. Wt: 410.5 g/mol
InChI Key: WRONAJQPZWDYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCB9608 is a compound of significant interest in medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential as kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer .

Preparation Methods

The synthesis of UCB9608 involves multiple stepsThe final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with the piperazine carboxamide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

UCB9608 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It is investigated for its potential as a kinase inhibitor in cancer therapy.

    Industry: The compound is used in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with kinase enzymes. It mimics the adenine ring of ATP, allowing it to bind to the active site of kinases. This binding inhibits the kinase activity, which is crucial in the regulation of cell growth and proliferation. By inhibiting specific kinases, the compound can prevent the overactivation of oncogenic pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:

Biological Activity

UCB9608 is a small molecule drug developed primarily as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which plays a crucial role in various cellular processes, particularly in immune response and graft rejection. This compound is part of a novel series of immunosuppressive agents designed to improve organ transplant outcomes by promoting donor-specific tolerance while maintaining anti-tumor immunity.

This compound targets PI4KIIIβ, a lipid kinase involved in the regulation of phosphoinositide signaling pathways. By inhibiting this kinase, this compound alters the lipid composition of cellular membranes, which can significantly affect cell signaling related to immune responses. The inhibition of PI4KIIIβ has been shown to prolong allogeneic organ engraftment and suppress unwanted immune responses, making it a promising candidate for transplantation therapies.

Key Research Findings

  • Prolonged Allogeneic Organ Engraftment : In vivo studies have demonstrated that this compound significantly prolongs the survival of transplanted organs by enhancing operational tolerance in the host immune system. This was evidenced in murine models where this compound administration led to sustained engraftment without the adverse effects typically associated with conventional immunosuppressants like cyclosporine A (CsA) .
  • Antitumor Immunity : this compound has been linked to the induction of effective antitumor immunity while preserving graft tolerance. In studies where CsA was replaced with this compound, mice exhibited resistance to melanoma challenges, suggesting that this compound can facilitate a delicate balance between immune suppression and activation .
  • Enhanced Pharmacokinetic Profile : The development process for this compound involved optimizing its solubility and selectivity over other lipid kinases. This led to an improved pharmacokinetic profile, making it more suitable for clinical applications compared to earlier compounds in its class .

Case Study 1: Graft Rejection and Tumor Immunity

In a pivotal study published in The Journal of Heart and Lung Transplantation, researchers explored the effects of switching from CsA therapy to this compound in mice bearing allografts and tumors. The results indicated that this switch not only maintained graft acceptance but also enhanced the anti-tumor response, demonstrating the potential for this compound to be used in clinical settings where both organ transplantation and cancer treatment are concerns .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study investigated the signaling pathways affected by this compound in T cells. It was found that treatment with this compound led to alterations in T cell activation dynamics, favoring regulatory T cell (Treg) development over effector T cell proliferation. This suggests that this compound may help establish a regulatory environment conducive to prolonged graft survival while preventing tumor growth .

Table 1: Biological Activity of this compound

Parameter Details
Target PI4KIIIβ
Indications Graft rejection, cancer immunotherapy
Mechanism Inhibition of lipid kinase signaling
Phase of Development Preclinical
Key Findings Prolonged organ engraftment, enhanced tumor immunity
Research Publications Multiple studies published since 2018

Properties

IUPAC Name

4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONAJQPZWDYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.